6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine is a chemical compound with significant implications in medicinal chemistry, particularly as a potential therapeutic agent. This compound is characterized by its complex structure, which combines features from both imidazo and pyrazole rings. Its molecular formula is , and it has a molecular weight of approximately 218.23 g/mol. The compound is recognized for its role in targeting specific biological pathways, making it of interest in cancer research and drug development.
The compound can be sourced from various chemical suppliers and databases such as PubChem and CAS Common Chemistry, where it is cataloged under the CAS Registry Number 1313725-88-0. It has been studied extensively in the context of its biological activity and potential applications in treating malignancies.
6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine belongs to the class of heterocyclic compounds, specifically those containing both nitrogen-rich imidazole and pyrazole moieties. It is often classified as a small molecule drug candidate due to its pharmacological properties.
The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as acetic anhydride or phosphoric acid to facilitate the formation of the imidazole ring. Reaction conditions such as temperature and time must be optimized to achieve high yields and purity.
The molecular structure of 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine features:
6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine can participate in various chemical reactions including:
These reactions are often performed under controlled conditions to avoid degradation of the sensitive heterocyclic structures. The use of catalysts can also improve reaction efficiency.
The mechanism of action for 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine primarily involves inhibition of specific kinases implicated in cancer pathways, such as FLT3 (FMS-like tyrosine kinase 3). By blocking these pathways, the compound may induce apoptosis in cancer cells.
Studies have shown that compounds with similar structures exhibit potent activity against FLT3 mutations common in acute myeloid leukemia. The binding affinity and selectivity for these targets are critical for therapeutic efficacy.
Key physical properties include:
Chemical properties relevant to this compound include:
These properties are crucial for formulation development in pharmaceutical applications.
6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine has potential applications in:
Research continues to explore its efficacy and safety profiles in clinical settings, aiming to develop new treatments for hematological cancers and other diseases influenced by kinase activity.
The synthesis of the imidazo[1,2-a]pyridine core typically employs cyclocondensation reactions between 2-aminopyridines and α-halo carbonyl compounds. This versatile method allows for strategic functionalization at key positions (C-3, C-6, and C-8) prior to introducing the 1-methylpyrazol-4-yl moiety. A common approach involves:
Table 1: Core Functionalization Methods for Imidazo[1,2-a]pyridine
Position Modified | Reagents/Conditions | Key Intermediates | Yield Range |
---|---|---|---|
C-3 | Ethyl bromopyruvate, EtOH, reflux | Ethyl imidazo[1,2-a]pyridine-3-carboxylate | 60–75% |
C-6 | N-Bromosuccinimide (NBS), DMF, 80°C | 6-Bromoimidazo[1,2-a]pyridine | 70–85% |
C-8 | I₂, K₂CO₃, DMF, 100°C | 8-Iodoimidazo[1,2-a]pyridine | 50–65% |
C-3/C-6 | Microwave-assisted cyclization | 3-Amino-6-bromoimidazo[1,2-a]pyridine | 85–92% |
The 1-methyl-1H-pyrazol-4-yl group is installed predominantly via palladium-catalyzed Suzuki-Miyaura coupling between 6-bromoimidazo[1,2-a]pyridines and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Key optimization parameters include:
Table 2: Suzuki-Miyaura Coupling Optimization for Pyrazole Installation
Catalyst System | Base | Solvent System | Temp/Time | Yield Range | Advantages |
---|---|---|---|---|---|
Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O (3:1) | 90°C, 12 h | 65–78% | Broad functional group tolerance |
Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | Reflux, 8 h | 70–85% | Cost-effective |
XPhos Pd G₂ (2 mol%) | K₃PO₄ | THF/H₂O (5:1) | 80°C, MW, 45 min | 88–92% | Fast, high-yielding |
Following pyrazole installation, secondary functionalization unlocks diverse pharmacophores:
Key transformations:
6-Bromoimidazo[1,2-a]pyridine │ ├── Suzuki Coupling ──► 6-(Pyrazol-4-yl)imidazo[1,2-a]pyridine │ ├── C-3 Ester hydrolysis ──► Carboxylic acid │ │ │ └── Amide Coupling ──► 3-Carboxamide derivatives │ └── Pd-catalyzed C-H Arylation ──► 6-(Pyrazol-4-yl)-8-aryl-imidazo[1,2-a]pyridines
Lead optimization focuses on improving solubility, metabolic stability, and kinase selectivity:
Table 3: Structure-Property Relationship in Late-Stage Optimization
Modification Type | Structural Change | Property Impact | Example Target |
---|---|---|---|
Solubility enhancement | N-Methylpiperazine at C-3 aryl | ↑ Aqueous solubility (2.5 mg/mL → 12 mg/mL) | PI3Kα inhibitors [6] |
Metabolic stabilization | Fluorine at phenyl ortho-position | ↓ CYP3A4-mediated demethylation (t₁/₂ +40%) | c-Met inhibitors [8] |
Kinase selectivity | Quinoline-6-yl at C-6 | >100-fold selectivity for CLK1 vs DYRK1A | CLK1 inhibitors [7] |
Bioavailability | PEG-linked esters | ↑ Oral absorption (F = 22% → 65%) | FLT3 inhibitors [3] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1